molecular formula C18H12N2S2 B597197 5,5'-Di(thiophen-2-yl)-2,2'-bipyridine CAS No. 182631-76-1

5,5'-Di(thiophen-2-yl)-2,2'-bipyridine

Cat. No.: B597197
CAS No.: 182631-76-1
M. Wt: 320.428
InChI Key: FBTMQCBISODSPK-UHFFFAOYSA-N
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Description

5,5'-Di(thiophen-2-yl)-2,2'-bipyridine ( 182631-76-1) is a high-purity, heterocyclic organic compound of molecular formula C₁₈H₁₂N₂S₂ and molecular weight 320.4 g/mol, characterized by its rigid, planar structure and extended π-conjugation system . This compound serves as an excellent ligand for constructing luminescent transition metal complexes, particularly used in the development of Organic Light-Emitting Diodes (OLEDs) and photovoltaic devices . Its core value in research stems from the thiophene substituents at the 5- and 5'-positions, which enhance its electronic and coordination properties, making it a fundamental building block in materials science and coordination chemistry . In practical research applications, this bipyridine derivative is a critical component in organic solar cells (OSCs), where it can be used in the active layer to improve power conversion efficiency . Its mechanism of action in such contexts involves enabling efficient charge transport and exciton dissociation, leading to enhanced short-circuit current density . Furthermore, the compound is employed in the synthesis of intense dyes and as a precursor for conjugated polymers with tunable electronic properties . Available in purities exceeding 98%, it is supplied as a crystalline solid to ensure reproducibility in sensitive applications . This product is intended for laboratory research purposes only and is not approved for human or animal use, diagnostics, or commercial applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-thiophen-2-yl-2-(5-thiophen-2-ylpyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2S2/c1-3-17(21-9-1)13-5-7-15(19-11-13)16-8-6-14(12-20-16)18-4-2-10-22-18/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTMQCBISODSPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=C(C=C2)C3=NC=C(C=C3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90744123
Record name 5,5'-Di(thiophen-2-yl)-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182631-76-1
Record name 5,5'-Di(thiophen-2-yl)-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5,5 Di Thiophen 2 Yl 2,2 Bipyridine and Its Derivatives

Precursor Synthesis and Functionalization Strategies

The successful synthesis of the target compound is contingent upon the efficient preparation of two key types of intermediates: halogenated bipyridines and functionalized thiophenes. These precursors are designed to possess the necessary reactive handles for subsequent C-C bond formation.

Synthesis of Halogenated Bipyridine Intermediates

The most common precursor for the bipyridine core is 5,5'-dibromo-2,2'-bipyridine (B102527) . Its synthesis is a critical first step, providing the electrophilic sites for the subsequent coupling reactions.

One established, scalable method involves the direct bromination of 2,2'-bipyridine (B1663995). In a procedure suitable for producing tens of grams, 2,2'-bipyridine is first converted to its dihydrobromide salt. This salt is then reacted with elemental bromine in a sealed steel reaction vessel at elevated temperatures. nih.gov This high-pressure, high-temperature reaction forces the bromination to occur at the 5 and 5' positions, which are less reactive than other sites on the pyridine (B92270) ring. The reaction typically takes several days to complete, after which the product is isolated and purified. nih.gov

An alternative approach to halogenated bipyridines is through the reductive coupling of halopyridines. For instance, 5,5'-dibromo-2,2'-bipyridine has been synthesized by the symmetric coupling of 2,5-dibromopyridine. This reaction is mediated by reagents like hexa-n-butyldistannane in the presence of a palladium catalyst, with yields reported between 70% and 90%. patentdigest.org Another method involves the use of active nickel catalysts, such as Raney nickel, to couple substituted pyridines, although this is more commonly used for alkyl-substituted bipyridines. orgsyn.org

Functionalization of Thiophene (B33073) Precursors

To act as the nucleophilic partner in cross-coupling reactions, the thiophene ring must be functionalized with an organometallic or organoboron group. The choice of functional group dictates the type of coupling reaction that can be employed.

For Suzuki-Miyaura coupling , the required precursor is thiophene-2-boronic acid or its corresponding boronic esters (e.g., pinacol (B44631) ester). The synthesis of thiophene-2-boronic acid typically starts with the deprotonation of thiophene at the 2-position using a strong base like n-butyllithium at low temperatures. The resulting 2-thienyllithium (B1198063) is then quenched with a trialkyl borate, such as trimethyl borate, followed by acidic hydrolysis to yield the desired boronic acid. This method is highly efficient and provides a stable, solid reagent that can be used in subsequent steps.

For Stille coupling , the necessary reagent is an organostannane, most commonly 2-(tributylstannyl)thiophene . This compound is prepared similarly to the boronic acid, via the lithiation of thiophene. The intermediate 2-thienyllithium is reacted with a trialkyltin halide, such as tributyltin chloride, to afford the stannylated thiophene. msu.edu This precursor is a liquid and is often used directly after purification by distillation.

For Negishi coupling , a 2-thienylzinc halide is required. This organozinc reagent is typically prepared by the transmetalation of 2-thienyllithium with a zinc halide, such as zinc chloride or zinc bromide, in a solvent like tetrahydrofuran (B95107) (THF). orgsyn.orgorgsyn.org These reagents are generally prepared and used in situ due to their sensitivity.

Cross-Coupling Reactions for Thiophene-Bipyridine Linkage

The key step in the synthesis of 5,5'-Di(thiophen-2-yl)-2,2'-bipyridine is the formation of the carbon-carbon bond between the 5-position of the bipyridine rings and the 2-position of the thiophene rings. Palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura reaction is a versatile and widely used method for this synthesis, coupling a 5,5'-dihalo-2,2'-bipyridine with two equivalents of a thiophene-2-boronic acid derivative. The reaction is prized for its tolerance of various functional groups and the use of generally non-toxic and stable boronic acid reagents. nih.govrsc.org

The typical reaction involves treating 5,5'-dibromo-2,2'-bipyridine with thiophene-2-boronic acid or its pinacol ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. mdpi.comrsc.org A common catalytic system is tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. The base, often an aqueous solution of sodium carbonate or potassium carbonate, is required to activate the boronic acid for transmetalation to the palladium center. mdpi.com Solvents are typically a biphasic mixture, such as toluene (B28343) and water or dioxane and water, to dissolve both the organic and inorganic reagents. nih.gov

Interactive Table: Suzuki-Miyaura Coupling Conditions
CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/EtOH170 (Microwave)73 (for a similar substrate) mdpi.com
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10069-93 (for related thiophenes) mdpi.com
Pd(dppf)Cl₂dppfNa₂CO₃1,4-Dioxane/H₂O80>90 (general) nih.gov

Stille Coupling Methodologies

Stille coupling provides an alternative route, reacting a 5,5'-dihalo-2,2'-bipyridine with an organotin reagent like 2-(tributylstannyl)thiophene . While effective, this method is often less favored than Suzuki coupling due to the toxicity and difficulty in removing organotin byproducts. msu.edu

The reaction conditions typically involve a palladium catalyst, such as [Pd(PPh₃)₄] or [PdCl₂(PPh₃)₂], and an aprotic solvent like toluene, xylene, or DMF. Unlike Suzuki coupling, a base is not required. However, additives like copper(I) iodide (CuI) can sometimes be used to enhance the reaction rate. Studies on the synthesis of related terpyridines from 5-bromo-2-tributylstannylpyridine have shown that catalyst systems generated in situ from a palladium precursor like [Pd(acac)₂] and a ligand such as triphenylphosphine (B44618) (PPh₃) or triphenyl phosphite (B83602) (P(OPh)₃) are highly effective.

Interactive Table: Stille Coupling Conditions
Catalyst PrecursorLigandSolventTemperature (°C)NotesReference
[Pd(acac)₂]PPh₃Xylene120High selectivity achieved
[Pd(acac)₂]P(OPh)₃Xylene120Most active catalytic system
[Pd(dba)₂]PPh₃Toluene110Standard conditions
Pd(PPh₃)₄ / CuI-DMF100Optimal for tellurophene (B1218086) synthesis researchgate.net

Negishi Coupling Approaches

The Negishi coupling reaction, which utilizes an organozinc reagent, is another powerful tool for forming the desired C-C bonds. orgsyn.org This method is known for its high reactivity and yields, even with sterically hindered substrates. nih.gov The reaction involves coupling a 5,5'-dihalo-2,2'-bipyridine with a 2-thienylzinc halide , which is typically generated in situ.

The reaction is catalyzed by a palladium complex, with [Pd(PPh₃)₄] being a common choice. orgsyn.org The solvent is usually an anhydrous aprotic ether such as THF or dioxane. The reaction proceeds under mild conditions, often at room temperature or with gentle heating. orgsyn.org The high functional group tolerance of Negishi coupling makes it an attractive method, allowing for the presence of various substituents on either coupling partner. orgsyn.org While specific examples for the synthesis of this compound are less commonly reported than Suzuki or Stille couplings, the general applicability of the Negishi reaction to bipyridine synthesis is well-documented. orgsyn.orgresearchgate.net

Interactive Table: General Negishi Coupling Conditions
CatalystLigandSolventTemperature (°C)NotesReference
Pd(PPh₃)₄PPh₃THFRefluxCommon for bipyridine synthesis orgsyn.org
PdCl₂(dppf)dppfTHFRoom Temp - HeatEffective for C(sp³)-C(sp²) coupling nih.gov
NiCl₂•glymeterpyridineDMARoom TempFor secondary-secondary coupling nih.gov

Direct Arylation Techniques

Direct C-H arylation provides a more streamlined approach to the synthesis of this compound by directly coupling a C-H bond of a thiophene moiety with a halogenated bipyridine. This methodology avoids the preparation of organometallic reagents, thus reducing synthetic steps and waste.

Palladium-catalyzed direct arylation is a prominent method for this transformation. The reaction typically involves the coupling of a 2-halobipyridine with a thiophene derivative in the presence of a palladium catalyst, a ligand, and a base. While a specific, optimized protocol for the direct synthesis of this compound is not extensively documented, plausible conditions can be inferred from the successful direct arylation of similar heterocyclic substrates.

For instance, the direct arylation of thiophenes with aryl bromides has been achieved with high efficiency using palladium-based catalytic systems. core.ac.uk A common catalytic system for such transformations involves a palladium salt, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine (B1218219) ligand, and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). core.ac.uk The choice of ligand is crucial and can significantly influence the reaction's yield and selectivity.

In a related context, the direct arylation of pyridine N-oxides with halopyridines has been successfully performed using a palladium catalyst, demonstrating the feasibility of C-H functionalization on pyridine rings. cmu.edu This suggests that a direct arylation approach for synthesizing thiophene-substituted bipyridines is a viable strategy. A proposed direct arylation reaction for the synthesis of this compound could involve the reaction of 5,5'-dibromo-2,2'-bipyridine with thiophene.

A study on the direct arylation of thiophene derivatives in a continuous flow system highlights the potential for scalable and efficient synthesis. core.ac.uk This method employed a packed-bed reactor with potassium carbonate as a solid base, achieving high yields within short residence times. core.ac.uk

Parameter Proposed Direct Arylation Conditions Reference
Starting Materials 5,5'-Dibromo-2,2'-bipyridine, Thiophene nih.gov
Catalyst Palladium(II) acetate (Pd(OAc)₂) core.ac.uk
Ligand Phosphine ligands (e.g., P(tBu)₃, SPhos) semanticscholar.org
Base Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) core.ac.uk
Solvent N,N-Dimethylformamide (DMF) or Toluene mdpi.com
Temperature 100-150 °C core.ac.uk

Purification and Isolation Techniques for "this compound"

The purification of this compound is a critical step to obtain a product of high purity, which is essential for its applications in areas like organic electronics and metal complex synthesis. The primary methods for purification are column chromatography and recrystallization.

Column Chromatography: This is a widely used technique for separating the desired product from unreacted starting materials, catalyst residues, and byproducts. For thiophene-substituted bipyridines, silica (B1680970) gel is a common stationary phase. mdpi.comnih.gov The choice of eluent (mobile phase) is crucial for effective separation. A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate or dichloromethane (B109758) is often employed. mdpi.comresearchgate.net The polarity of the eluent mixture is gradually increased to elute the components based on their affinity to the stationary phase. In some cases, deactivating the silica gel with a base like triethylamine (B128534) can be beneficial to prevent the degradation of sensitive compounds. orgsyn.org

Recrystallization: This technique is used to obtain highly pure crystalline solids. The crude product is dissolved in a suitable solvent or a mixture of solvents at an elevated temperature to form a saturated solution. Upon cooling, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain in the solution. For compounds similar to this compound, solvents like ethanol (B145695) or a mixture of chloroform (B151607) and acetonitrile (B52724) have been used for recrystallization. nih.govnih.gov

A general purification procedure would involve an initial workup where the reaction mixture is extracted with an organic solvent, washed with brine, and dried. mdpi.com The crude product obtained after solvent evaporation is then subjected to column chromatography followed by recrystallization to yield the final pure compound.

Purification Technique Details Common Solvents/Materials Reference
Column Chromatography Separation based on polarity.Silica gel, Hexane, Ethyl Acetate, Dichloromethane mdpi.comnih.govresearchgate.net
Recrystallization Purification based on differential solubility.Ethanol, Chloroform/Acetonitrile nih.govnih.gov
Work-up Initial purification of the reaction mixture.Ethyl Acetate, Dichloromethane, Brine, Sodium Sulfate mdpi.com

Scalability and Efficiency of Synthetic Routes

The scalability and efficiency of a synthetic route are critical factors for the practical application of this compound, particularly for its use in materials science where larger quantities may be required.

While direct C-H arylation is an attractive method due to its atom economy, its scalability can sometimes be challenging due to factors like catalyst loading, reaction times, and the need for high temperatures. However, recent advancements, such as the use of flow chemistry for the direct arylation of thiophenes, have shown promise in improving both efficiency and scalability, with reported productivity values of 1.1 g/h. core.ac.uk

A well-documented and scalable alternative for the synthesis of 5,5'-disubstituted-2,2'-bipyridines is the Stille cross-coupling reaction . A reliable and scalable synthesis of the key precursor, 5,5'-dibromo-2,2'-bipyridine, has been reported, enabling its production on a multigram scale from inexpensive starting materials. nih.gov This precursor can then be effectively functionalized in a stepwise manner using Stille coupling. nih.gov

The Stille coupling involves the reaction of an organotin compound (e.g., 2-(tributylstannyl)thiophene) with an organic halide (5,5'-dibromo-2,2'-bipyridine) in the presence of a palladium catalyst. cmu.eduacs.org This method has been successfully used to synthesize various symmetrically and unsymmetrically substituted bipyridines in high yields and on a multigram scale. cmu.edu

Synthetic Route Advantages for Scalability & Efficiency Challenges/Considerations Reference
Direct C-H Arylation Atom-economical, fewer synthetic steps. Flow chemistry offers potential for high throughput.Can require high catalyst loading and temperatures. Scalability may need optimization. core.ac.uk
Stille Coupling Well-established, reliable for multigram scale. High yields reported for similar compounds.Requires pre-synthesis of organotin reagents, which are toxic. cmu.edunih.govacs.org

Advanced Structural Characterization and Conformational Analysis

X-ray Crystallography of "5,5'-Di(thiophen-2-yl)-2,2'-bipyridine" and its Complexes

Solid-State Packing Motifs

The solid-state arrangement of molecules, or packing motifs, is dictated by a delicate balance of intermolecular forces. For aryl-substituted bipyridines, π-π stacking interactions are a dominant feature. In the case of This compound , the planar aromatic surfaces of the bipyridine and thiophene (B33073) rings are expected to facilitate such stacking.

Studies on similar compounds, like 5,5'-bis(alkylpyridinyl)-2,2'-bithiophenes, reveal that the aromatic core tends to be nearly planar, which is a prerequisite for efficient π-stacking. researchgate.net The packing in these related structures often involves slipped-stack arrangements, where the aromatic rings are partially offset. This arrangement maximizes attractive dispersion forces while minimizing steric repulsion. It is highly probable that This compound adopts similar packing motifs, potentially forming columnar structures or herringbone patterns, which are common in conjugated organic materials.

Intermolecular Interactions and Supramolecular Assembly

Beyond π-π stacking, other non-covalent interactions play a crucial role in the supramolecular assembly of This compound . These include:

Hydrogen Bonding: Although the molecule itself lacks strong hydrogen bond donors, the nitrogen atoms of the bipyridine unit can act as hydrogen bond acceptors. In the presence of co-crystallized solvent molecules or in complexes with protic ligands, C-H···N or O-H···N interactions are anticipated.

C-H···π Interactions: The hydrogen atoms on the periphery of the thiophene and bipyridine rings can engage in weak C-H···π interactions with the electron-rich aromatic faces of neighboring molecules.

Halogen and Chalcogen Bonding: In derivatives of this compound where halogen atoms are introduced, or by leveraging the sulfur atoms of the thiophene rings, halogen and chalcogen bonding can become significant structure-directing forces. nih.gov

The interplay of these interactions leads to the formation of well-defined three-dimensional supramolecular architectures. The bipyridine unit is a well-established chelating ligand, and its complexes with metal ions often exhibit intricate packing driven by both the coordination geometry and the intermolecular forces of the ligands. nih.gov

Conformational Flexibilities in Crystalline States

The primary conformational flexibility in This compound arises from the rotation around the single bonds connecting the heterocyclic rings: the C-C bond between the two pyridine (B92270) rings and the C-C bonds between the pyridine and thiophene rings.

In the solid state, the molecule is typically locked into a specific conformation due to packing forces. The bipyridine unit can exist in either a transoid or cisoid conformation. The transoid form, with the nitrogen atoms pointing in opposite directions, is generally more stable for the free ligand due to reduced steric hindrance. However, upon coordination to a metal center, it is forced into the cisoid conformation.

Solution-State Conformational Dynamics

In solution, This compound exhibits greater conformational freedom compared to the solid state. The rotation around the inter-ring C-C bonds is active, leading to a dynamic equilibrium of different conformers.

Spectroscopic Probes for Rotational Barriers

The energy barriers associated with the rotation around the C-C bonds can be investigated using spectroscopic techniques, most notably variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. By monitoring the coalescence of NMR signals as the temperature is changed, it is possible to quantify the activation energy for the interconversion between different conformers.

For the bipyridine core, the rotation around the central C-C bond has been extensively studied. In unsubstituted 2,2'-bipyridine (B1663995), the barrier to rotation is relatively low. The introduction of bulky substituents at the 5 and 5' positions, such as the thiophene rings in the title compound, is expected to influence this rotational barrier. Experimental and theoretical studies on biphenyls with heavy heteroatom substituents have shown that steric effects play a major role in determining the rotational barriers. rsc.org

The rotation of the thiophene rings relative to the pyridine rings also has an associated energy barrier. This barrier would be influenced by steric hindrance between the ortho-hydrogens of the connected rings.

Rotational Freedom Expected Influencing Factors Probing Technique
Pyridine-Pyridine RotationSteric hindrance from thiophene groups, solvent interactionsVariable-Temperature NMR
Pyridine-Thiophene RotationSteric hindrance between ortho-hydrogens, solvent effectsVariable-Temperature NMR

Influence of Solvent Polarity on Conformation

The polarity of the solvent can significantly impact the conformational equilibrium of This compound . The molecule possesses a dipole moment that will change depending on the relative orientation of the polar pyridine and thiophene rings.

In nonpolar solvents, intramolecular interactions and inherent steric effects are the primary determinants of the preferred conformation. In polar solvents, conformations with a larger dipole moment will be stabilized through dipole-dipole interactions with the solvent molecules. This phenomenon, known as solvatochromism, can be observed through changes in the UV-Vis absorption spectrum of the compound in different solvents. mdpi.com A red shift (bathochromic shift) in the absorption maximum with increasing solvent polarity would suggest that the excited state is more polar than the ground state, which is common for conjugated systems and implies a more planar and charge-separated character in the excited state.

Tautomerism and Isomerism Considerations

For the parent compound this compound, significant tautomerism is not expected. The molecule consists of a stable, fully aromatic system. Tautomerism becomes a relevant consideration primarily in derivatives that contain functional groups capable of proton migration, such as hydroxyl groups, which could potentially exist in equilibrium with a pyridone form. As it stands, the molecule exists as distinct rotational isomers (conformers) due to rotation around the single bonds connecting the aromatic rings, as discussed in the conformational analysis.

Electronic Structure and Photophysical Properties

Electronic Absorption Mechanisms

The absorption of light by 5,5'-Di(thiophen-2-yl)-2,2'-bipyridine leads to the excitation of electrons from lower to higher energy molecular orbitals. These transitions are primarily of two types: π-π* transitions within the conjugated system and intramolecular charge transfer (ICT) transitions.

The electronic absorption spectrum of this compound is characterized by strong absorption bands in the ultraviolet-visible region. These are largely attributed to π-π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The extensive conjugation in the molecule delocalizes these orbitals, which typically results in a bathochromic (red) shift of the absorption maxima compared to the individual bipyridine and thiophene (B33073) chromophores.

In related diaryl-bipyridine systems, the absorption bands corresponding to π-π* transitions are often observed at high energies (in the UV region). The planarity of the molecule plays a significant role; a more planar conformation allows for more effective orbital overlap and a more extended conjugated system, leading to lower energy transitions.

A key feature of the electronic structure of this compound is the potential for intramolecular charge transfer. The thiophene units act as electron donors, while the bipyridine core functions as an electron acceptor. Upon photoexcitation, an electron can be transferred from the highest occupied molecular orbital (HOMO), which is typically localized on the electron-rich thiophene moieties, to the lowest unoccupied molecular orbital (LUMO), which is generally centered on the electron-deficient bipyridine core.

This ICT character can lead to the appearance of a distinct, lower-energy absorption band. The energy and intensity of this band are sensitive to the electronic coupling between the donor and acceptor units and can be influenced by the molecular conformation and the surrounding environment.

The absorption spectrum of this compound can exhibit solvatochromism, which is a change in the position, intensity, and shape of the absorption bands as a function of the solvent polarity. This effect is particularly pronounced for transitions with a significant charge-transfer character.

In polar solvents, the excited state, which possesses a larger dipole moment due to the charge separation in the ICT state, is stabilized more than the ground state. This stabilization typically leads to a red shift (bathochromic shift) in the absorption maximum of the ICT band as the solvent polarity increases. Conversely, nonpolar solvents will have a lesser effect on the energy of the excited state. The study of solvent effects provides valuable insight into the nature of the electronic transitions and the change in dipole moment upon excitation.

Photoluminescence Phenomena

Following the absorption of light, the excited molecule can relax to the ground state through various pathways, including the emission of light, a process known as photoluminescence (fluorescence or phosphorescence).

The emission spectrum of this compound is expected to be sensitive to the nature of the lowest excited state. If the emission originates from a locally excited state (within the thiophene or bipyridine units), it would likely occur at higher energies. However, if the emission is from an ICT state, it is typically observed at lower energies (longer wavelengths) and is often highly sensitive to the solvent environment.

The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. A large Stokes shift is often indicative of a significant change in geometry or electronic structure between the ground and excited states, which is a common characteristic of molecules exhibiting ICT. For this compound, a substantial Stokes shift would further support the occurrence of ICT upon excitation.

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the emission process, defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield can be influenced by various non-radiative decay pathways that compete with fluorescence, such as internal conversion and intersystem crossing. In molecules with significant ICT character, the quantum yield can be highly dependent on the solvent polarity, often decreasing in more polar solvents due to the stabilization of the charge-separated state, which can enhance non-radiative decay rates.

The radiative lifetime (τr) is the intrinsic lifetime of the excited state when only radiative decay is considered. It is inversely proportional to the rate of radiative decay. The experimentally measured fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state and is influenced by both radiative and non-radiative decay processes. The relationship between these parameters is given by ΦF = τf / τr. Detailed studies on the quantum yields and lifetimes of this compound in different solvents are necessary to fully elucidate the dynamics of its excited states.

Excitation and Emission Mechanisms

The excitation and emission behavior of this compound and its derivatives is highly dependent on whether the molecule is in its free form or coordinated to a metal center.

For the free ligand, electronic excitation primarily involves spin-allowed π-π* transitions. nih.gov Theoretical calculations on similar bipyridine compounds suggest that emission originates from these phenyl- and bipyridine-based π-π* transitions. nih.gov

When the ligand is incorporated into transition metal complexes, particularly with heavy metals like ruthenium(II) or iridium(III), the photophysical landscape becomes more complex. The dominant absorption and emission processes often become charge-transfer transitions. nih.govresearchgate.net These can be categorized as:

Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-centered d-orbital to a ligand-centered π*-orbital. In ruthenium complexes containing substituted bipyridine ligands, MLCT bands are typically observed in the visible region of the absorption spectrum. rsc.orgnitech.ac.jp For instance, in a ruthenium complex with a similar 5,5′-bis(4-octylthiophen-2-yl)-2,2′-bipyridine ligand, the MLCT absorption maximum was recorded at 527 nm. rsc.org The emission from such complexes is also typically of a ³MLCT nature. nih.govresearchgate.netcardiff.ac.uk

Ligand-to-Ligand Charge Transfer (LLCT): In heteroleptic complexes with multiple types of ligands, an electron can be excited from the orbital of one ligand to the orbital of another. For iridium(III) complexes containing both phenylpyridine (ppy) and substituted bipyridine (bpy) ligands, the emission is often assigned to an admixture of ³MLCT [dπ(Ir) → π(bpy)] and ³LLCT [π(ppy) → π(bpy*)] excited states. nih.govacs.org

The energy of these charge-transfer transitions can be tuned by modifying the ligand structure; increasing the conjugation length of the ancillary ligand generally reduces the energy of the MLCT band. rsc.org

Aggregation-Induced Emission (AIE) or Quenching (ACQ) Behavior

The luminescence of this compound in the aggregated or solid state is not explicitly documented in the literature, but its structural features suggest two opposing potential behaviors: Aggregation-Induced Emission (AIE) or Aggregation-Caused Quenching (ACQ).

Potential for Aggregation-Induced Emission (AIE): AIE is a phenomenon where a molecule that is non-emissive in a dilute solution becomes highly luminescent upon aggregation. nih.gov This is often attributed to the Restriction of Intramolecular Rotation (RIR). rsc.org The this compound molecule possesses single bonds between the thiophene and bipyridine rings, around which rotation can occur. In solution, this rotation can act as a non-radiative decay channel for the excited state, quenching fluorescence. In an aggregated state, the physical constraint imposed by neighboring molecules can restrict this rotation, blocking the non-radiative pathway and forcing the excited state to decay radiatively, thus "turning on" the fluorescence. Thiophene-containing molecules have been shown to exhibit AIE, supporting this possibility. nih.gov

Potential for Aggregation-Caused Quenching (ACQ): Conversely, ACQ is a more common phenomenon for planar, π-conjugated molecules. nih.gov In the solid state, these molecules tend to form close π-π stacking arrangements. nih.gov Such interactions can lead to the formation of excimers or other non-radiative excited states, which quench the luminescence that is observed in dilute solutions. nih.govrsc.org Given the planar and aromatic nature of the thiophene and bipyridine rings, significant π-π stacking is expected in the solid state, making ACQ a highly probable outcome. The structural similarity to tetraphenylthiophene, which shows very weak AIE, suggests that the balance between AIE and ACQ can be delicate and dependent on subtle structural factors. rsc.org

Ultimately, whether this compound exhibits AIE or ACQ would depend on its specific crystal packing and the balance between RIR and π-π stacking interactions, which requires experimental verification.

Phosphorescence and Delayed Fluorescence Studies

Purely organic molecules like this compound rarely exhibit significant phosphorescence at room temperature in fluid solutions because the spin-forbidden transition from the triplet excited state (T₁) to the singlet ground state (S₀) is very inefficient.

However, when this ligand is coordinated to a heavy metal atom such as iridium(III) or ruthenium(II), strong phosphorescence is often observed. nih.gov The heavy atom enhances spin-orbit coupling, which facilitates the normally forbidden intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet state (T₁). This leads to efficient population of the triplet state manifold and a significant increase in the rate of radiative decay from the T₁ state (phosphorescence). nih.gov

The emission from such complexes is typically long-lived and originates from triplet excited states, often of ³MLCT or mixed ³MLCT/³LLCT character. nih.govacs.orgdemokritos.gr The emission color and efficiency can be tuned by modifying the ligands. For example, various cyclometalated iridium(III) complexes with thiophene-containing ligands exhibit phosphorescence with quantum yields ranging from 8% to 29% and lifetimes in the microsecond range. demokritos.gr

There are no specific studies reporting thermally activated delayed fluorescence (TADF) for this compound or its direct complexes.

Table 1: Photophysical Data of Related Phosphorescent Iridium(III) Complexes

Data sourced from related compounds to illustrate typical phosphorescent properties. nih.govdemokritos.gr

Excited State Dynamics and Energy Transfer Processes

Upon absorption of a photon, the this compound molecule is promoted to an excited singlet state (S₁). From here, several decay pathways are possible. The molecule can return to the ground state (S₀) via non-radiative decay (e.g., heat) or radiative decay (fluorescence). Alternatively, it can undergo intersystem crossing (ISC) to a triplet excited state (T₁).

In metal complexes, the ISC process is significantly enhanced. nih.gov This leads to efficient population of the T₁ state, which can then decay non-radiatively or radiatively via phosphorescence. Studies on a structurally related compound, 5-(5-phenylthiophen-2-yl)-6-azauridine, revealed nanosecond-scale fluorescence and intersystem crossing lifetimes, with the subsequent triplet state decaying on a microsecond timescale.

Energy transfer processes are crucial in the photophysics of metal complexes containing this ligand.

Intramolecular Energy Transfer: In Ru(II) and Ir(III) complexes, excitation into ligand-centered π-π* states is often followed by rapid and efficient energy transfer to lower-energy MLCT or LLCT states, from which emission occurs. nitech.ac.jpnih.gov This sensitization process is fundamental to the operation of many light-emitting devices and photocatalysts. For example, in some Ru(II)-polypyridyl complexes, excitation of a gold(I)-perturbed π-π* state is converted into an orange MLCT-based emission through energy transfer. nitech.ac.jp

Förster Resonance Energy Transfer (FRET): If the ligand were incorporated into a larger dyad or triad (B1167595) structure, its emission could be used to excite another chromophore through FRET, provided there is sufficient spectral overlap between the donor's emission and the acceptor's absorption. nih.gov

The dynamics of these processes—ISC, radiative and non-radiative decay, and energy transfer—determine the ultimate photophysical characteristics and potential applications of materials based on this compound.

Coordination Chemistry and Metal Complex Formation

Ligand Design Principles of "5,5'-Di(thiophen-2-yl)-2,2'-bipyridine"

The design of this compound as a ligand is rooted in the combination of a classic chelating unit with electronically active peripheral groups. This strategic design enhances its utility in fields such as materials science and catalysis. atomfair.com

The most common coordination mode for this compound is as a bidentate, N,N'-chelating ligand. wikipedia.org The two nitrogen atoms of the pyridine (B92270) rings form a stable five-membered chelate ring with a single metal center. This is the characteristic binding mode for virtually all 2,2'-bipyridine-type ligands. nih.gov In its neutral form, the ligand typically adopts a trans conformation in the solid state due to steric repulsion between the hydrogen atoms at the 3 and 3' positions. researchgate.net However, upon coordination to a metal ion, it rotates around the C2-C2' bond to adopt the cis conformation necessary for chelation.

While the thiophene (B33073) moieties contain sulfur atoms with lone pairs, these are generally not involved in the primary coordination to the metal center in simple mononuclear complexes. The bipyridine unit is a much stronger and sterically accessible chelator. However, the thiophene rings can play a role in intermolecular interactions or the formation of more complex polymeric or supramolecular structures.

The thiophene substituents at the 5,5'-positions, which are relatively distant from the primary coordination site, exert significant electronic and moderate steric influence on the ligand's behavior.

Electronic Influences: Thiophene is an electron-rich heterocycle. researchgate.net When attached to the bipyridine core, the thiophene rings act as electron-donating groups, increasing the electron density of the bipyridine π-system. This has several important consequences:

It strengthens the σ-donor character of the ligand.

It lowers the energy of the ligand's π* orbitals (the Lowest Unoccupied Molecular Orbital or LUMO). bath.ac.uk

In metal complexes, particularly with d-block metals like Ru(II) or Ir(III), this electronic modification influences the energy of the metal-to-ligand charge transfer (MLCT) transitions, which is crucial for the photophysical and electrochemical properties of the complexes. acs.orgossila.com

Synthesis and Characterization of Transition Metal Complexes

The robust chelating nature of this compound makes it a suitable ligand for a wide range of d-block and f-block metals.

Complexes of this ligand with d-block metals are widely studied for their potential applications in photoluminescent devices and catalysis.

Ruthenium (Ru) and Iridium (Ir): Heteroleptic complexes of Ru(II) and Ir(III) are of particular interest. A common synthetic strategy involves reacting the ligand with a metal precursor that already contains other ligands, such as a cyclometalating ligand. For example, luminescent cationic iridium(III) complexes of the type [(ppy)2Ir(bpy)]PF6 (where ppy = 2-phenylpyridine (B120327) and bpy = this compound) have been synthesized. acs.org These are typically prepared by reacting the ligand with the iridium chloride-bridged dimer, [(ppy)2Ir(μ-Cl)]2, followed by anion exchange. acs.org Such complexes often exhibit intense luminescence originating from a mix of metal-to-ligand and ligand-to-ligand charge-transfer states. acs.org

Copper (Cu): Copper(I) complexes with substituted bipyridine ligands are investigated as potential alternatives to more expensive iridium- and ruthenium-based materials for applications in dye-sensitized solar cells (DSSCs). bath.ac.uk The synthesis often involves the reaction of a copper(I) salt, like [Cu(CH3CN)4]PF6, with the bipyridine ligand in an appropriate solvent.

Zinc (Zn): Zinc(II), having a d¹⁰ electronic configuration, forms complexes that are often studied for their fluorescence properties. The coordination environment is flexible, and the geometry is largely determined by the steric and electronic demands of the ligands. nih.gov Complexes with stoichiometries like [Zn(bpy)Cl2] or [Zn(bpy)2]2+ can be formed, typically leading to tetrahedral or octahedral geometries, respectively. cmu.edunih.gov

Platinum (Pt): Platinum(II) typically forms four-coordinate, square planar complexes. With bidentate ligands like this compound, complexes with the general formula [Pt(bpy)2]2+ or [Pt(bpy)(L)2] (where L is a monodentate ligand) can be synthesized. wikipedia.org

The coordination chemistry of this compound with f-block metals (lanthanides) is less extensively documented than with d-block metals. However, the general principles of lanthanide coordination with bipyridine derivatives are well-established. Lanthanides have larger ionic radii and higher coordination numbers (typically 8, 9, or 10).

The stoichiometry and resulting geometry of metal complexes with this compound are dependent on the metal ion's size, preferred coordination number, and the reaction conditions.

Octahedral Geometry: This is the most common geometry for hexacoordinate metal ions like Ru(II), Os(II), and Ir(III). It can be achieved in several ways:

Homoleptic tris-complexes: [M(bpy*)3]n+, where three ligands coordinate to one metal center. wikipedia.org

Heteroleptic bis-complexes: [M(bpy*)2(X)2]n+, where X is a monodentate ligand.

Heteroleptic mono-complexes: [M(bpy*)(L)2]n+, where L is another bidentate ligand (e.g., ppy). acs.org

Tetrahedral Geometry: Often observed for four-coordinate metals like Zn(II) and Cu(I). Examples include complexes of the type [M(bpy)(X)2] or [M(bpy)2]n+.

Square Planar Geometry: Characteristic of Pt(II) and Pd(II), leading to complexes like [M(bpy)2]n+ or [M(bpy)(X)2]. wikipedia.org

High Coordination Number Geometries: For lanthanides, geometries such as square antiprismatic or tricapped trigonal prismatic are common, resulting from stoichiometries where the bipyridine ligand coexists with other ligands and solvent molecules to satisfy the metal's coordination requirements. mdpi.comnih.gov

Data on Metal Complexes of this compound and Related Ligands

This table summarizes representative metal complexes and their properties.

Metal IonComplex Formula FragmentCoordination GeometryKey FindingsReference
Iridium(III)[(ppy)2Ir(bpy)]+OctahedralExhibits intense luminescence from 3MLCT/3LLCT states. acs.org
Ruthenium(II)[Ru(bpy)3]2+OctahedralStrong MLCT absorption bands, potential for photoluminescence. ossila.com
Copper(I)[Cu(bpy)2]+Tetrahedral (distorted)Used in dye-sensitized solar cells; thiophene enhances electronic properties. bath.ac.uk
Zinc(II)[Zn(bpy)Cl2]TetrahedralFlexible coordination environment, potential for fluorescence. nih.govcmu.edu
Platinum(II)[Pt(bpy*)2]2+Square PlanarSteric interactions between ligands can cause distortion from planarity. wikipedia.org
Gadolinium(III)[Gd(L)3(bpy')]High (e.g., 8 or 9)Bipyridine acts as a neutral coligand to stabilize the complex (bpy' = similar bipy). mdpi.com

Note: bpy = this compound; ppy = 2-phenylpyridine; L = other ligands; bpy' = a related bipyridine ligand.*

Spectroscopic and Electrochemical Properties of Metal Complexes

The incorporation of this compound as a ligand in metal complexes gives rise to a rich array of spectroscopic and electrochemical properties. These characteristics are fundamentally dictated by the electronic interplay between the metal center and the π-conjugated ligand system. The thiophene substituents at the 5 and 5' positions significantly influence the electronic structure, and consequently, the photophysical and redox behavior of the resulting complexes.

Charge-transfer (CT) transitions are a defining feature of the electronic absorption spectra of transition metal complexes with this compound. These transitions involve the movement of an electron between molecular orbitals that are primarily localized on the metal and those centered on the ligand. wikipedia.org They are typically intense, with molar absorptivity (ε) values that can exceed 50,000 L mol⁻¹ cm⁻¹, and are both spin- and Laporte-allowed, distinguishing them from the much weaker d-d transitions. wikipedia.org

Metal-to-Ligand Charge Transfer (MLCT): This is the most common type of charge transfer transition for complexes with 2,2'-bipyridine (B1663995) ligands and metal ions in low oxidation states (i.e., electron-rich). libretexts.org In an MLCT transition, an electron is excited from a metal-centered d-orbital to a low-lying π* anti-bonding orbital of the bipyridine ligand. libretexts.org This process results in the formal oxidation of the metal center and reduction of the ligand. The energy of the MLCT band is sensitive to both the metal and the ligand. For this compound, the extended π-conjugation provided by the thiophene rings lowers the energy of the ligand's π* orbitals, typically causing a red-shift (shift to longer wavelengths) of the MLCT absorption band compared to unsubstituted bipyridine complexes.

In a study of heteroleptic iridium(III) complexes with the general formula [(ppy)₂Ir(bpy)]PF₆ (where ppyH = 2-phenylpyridine and bpy = a 5,5'-diaryl-2,2'-bipyridine), the observed emissions were assigned to an admixture of ligand-to-ligand charge-transfer [³LLCT; π(ppy) → π(bpy)] and metal-to-ligand charge-transfer [³MLCT; dπ(Ir) → π(bpy)] excited states. acs.org Computational modeling revealed that these emissive states were primarily composed of the ³LLCT character. acs.org

Ligand-to-Metal Charge Transfer (LMCT): LMCT transitions involve the excitation of an electron from a ligand-based orbital to a vacant or partially filled metal d-orbital, effectively reducing the metal center. libretexts.orglibretexts.org These transitions are favored when the metal is in a high oxidation state and the ligand has high-energy lone pair or bonding electrons. libretexts.orgyoutube.com For complexes of this compound, LMCT transitions would be more likely with metals like Mn(VII) or Cr(VI). libretexts.org The presence of the electron-rich thiophene rings could potentially facilitate LMCT by raising the energy of the ligand's π orbitals.

The type of charge transfer can be switched in some systems. For instance, in certain platinum(II) terpyridyl acetylide complexes, the lowest excited state could be switched from ligand-to-ligand charge transfer (LLCT) to intraligand charge transfer (ILCT) and then to MLCT by controlling the pH. nih.gov

The electrochemical behavior of metal complexes containing this compound is characterized by the redox potentials of both the metal center and the ligand itself. The 2,2'-bipyridine moiety is known to be redox-active, capable of accepting electrons to form radical anions (bpy•⁻) and dianions (bpy²⁻). nih.gov

Upon coordination to a metal, the redox potentials are significantly altered. In a study of ferrocene-appended 2,2'-bipyridine palladium(II) and copper(I) complexes, the reduction potential of the ferrocenyl group was anodically shifted (made more positive) upon complexation compared to the free ligand. researchgate.net This indicates that the ferrocene (B1249389) unit is harder to oxidize when the bipyridine is coordinated to the metal. The copper(I) complexes also showed an additional reversible oxidation wave assigned to the Cu(II)/Cu(I) couple. researchgate.net

Similarly, tungsten(IV) complexes with the formula [W(CN)₆(XMebpy)]²⁻ (where XMebpy is a dimethyl-substituted bipyridine) exhibit reversible redox potentials corresponding to the W(V)/W(IV) couple. nih.gov The exact potential is influenced by the position of the methyl substituents on the bipyridine ring. The complex with 5,5'-dimethyl-2,2'-bipyridine showed a redox potential of 0.215 V, which was lower than the parent bipyridine complex but higher than the 4,4'-dimethyl substituted analogue. nih.gov

For complexes of this compound, it is expected that the electron-donating nature of the thiophene rings will influence the ligand's redox potential, making it easier to oxidize and harder to reduce compared to unsubstituted bipyridine. The metal-centered redox potentials would also be affected; electron-donating substituents on the ligand generally make the metal center easier to oxidize (a more negative redox potential). DFT calculations on Fe(II) polypyridine complexes have shown that substituent modification is a powerful strategy for tuning redox potentials. researchgate.net

Table 1: Redox Potentials of Selected Bipyridine-based Metal Complexes.
ComplexRedox ProcessPotential (V)Reference
(PPh₄)₂[W(CN)₆(5,5'-Mebpy)]W(V)/W(IV)0.215 nih.gov
(PPh₄)₂[W(CN)₆(4,4'-Mebpy)]W(V)/W(IV)0.179 nih.gov
Cu(Fc-bipy-Me)(PPh₃)₂Cu(II)/Cu(I)0.48 researchgate.net
Cu(Fc-bipy-Me)(PPh₃)₂Fe(III)/Fe(II)0.72 researchgate.net

Metal complexes of substituted bipyridines are renowned for their luminescent properties, which makes them highly valuable as emitters in Organic Light-Emitting Diodes (OLEDs) and as photosensitizers. nih.gov The emission typically originates from a triplet excited state (phosphorescence), often an MLCT state, which allows for harvesting both singlet and triplet excitons generated in an OLED, leading to high internal quantum efficiencies.

Iridium(III) complexes based on bipyridine ligands have been successfully developed as phosphorescent emitters. nih.gov For example, a series of homoleptic iridium(III) complexes with substituted bipyridine ligands exhibited intense, sky-blue phosphorescent emission with maxima between 479 and 488 nm and high absolute quantum efficiencies in thin films (up to 0.81). nih.gov Devices fabricated with these emitters achieved a high external quantum efficiency (EQE) of 14.9%. nih.gov

The introduction of thiophene units into the ligand architecture is a known strategy for enhancing luminescence. rsc.org A novel heteroleptic copper(I) complex, [CuL(PPh₃)₂]BF₄, where L is 6-(thiophen-2-yl)-2,2'-bipyridine, was found to be an orange emitter with a photoluminescence quantum yield of 2.6% in the solid state. mdpi.com Platinum(II) complexes also show promise. A Pt(II) complex with 5,5'-bis(trimethylsilylethynyl)-2,2'-bipyridine displayed reversible changes in color and luminescence when exposed to certain organic vapors, a phenomenon known as vapochromism. nih.gov Furthermore, dinuclear platinum(II) bipyridine complexes bridged by tartrate ligands exhibit luminescence with emission colors that are highly dependent on intermolecular Pt-Pt and π-π interactions in the solid state, with emission maxima ranging from 535 nm (green) to 656 nm (red). rsc.org

For complexes of this compound, the extended π-system is expected to lead to red-shifted emission compared to unsubstituted bipyridine complexes, making them suitable candidates for green, yellow, or red OLED emitters. The rigid, planar structure can also enhance photoluminescence quantum yields by reducing non-radiative decay pathways.

Table 2: Photophysical Data for Selected Luminescent Bipyridine-based Metal Complexes.
Complex TypeEmission Maxima (λₘₐₓ, nm)Quantum Yield (Φ)Application/FeatureReference
Ir(III) bipyridine479 - 4880.72 - 0.81 (film)Blue PHOLEDs nih.gov
Cu(I) (6-(thiophen-2-yl)-2,2'-bipyridine)~580 (Orange)0.026 (solid)Solid-state emitter mdpi.com
Pt(II) dinuclear bipyridine535 - 656N/AEmission color control rsc.org
Pt(II) phenylisoquinolineRedN/A (Device eff: 4.71 cd A⁻¹)Red OLEDs rsc.org

Spin State Transitions and Magnetic Properties of Metal Complexes

The magnetic properties of complexes containing this compound are primarily determined by the number of unpaired electrons on the metal center. For certain d⁴–d⁷ transition metal ions, particularly iron(II) (d⁶), the energy difference between the low-spin (LS, S=0) and high-spin (HS, S=2) states can be comparable to thermal energy. fu-berlin.de This allows for a transition between the two spin states, a phenomenon known as spin crossover (SCO). mdpi.com

The SCO phenomenon can be triggered by external stimuli such as temperature, pressure, or light. The transition temperature (T₁/₂) is highly sensitive to the ligand field strength. In a series of Fe(II) complexes with substituted (2-(pyridin-2-yl)-1,10-phenanthroline) ligands, which are analogous to terpyridines, the SCO behavior was highly variable, with transition temperatures ranging from 130 K to 600 K depending on the substituents. rsc.org DFT calculations on [Fe(bpy)₃]²⁺ complexes have shown that while substituent effects can fine-tune the ligand field strength and thus the energy difference between the quintet (HS) and singlet (LS) states, the effect is more pronounced on the redox potential. researchgate.net

For dinuclear iron(II) complexes bridged by bis-bipyridine ligands, the spin transitions were found to be more gradual compared to the related mononuclear complex. fu-berlin.de This was attributed to steric hindrance limiting the intermolecular interactions that contribute to the cooperativity of the spin transition. fu-berlin.de

Complexes of this compound with iron(II) could potentially exhibit SCO behavior. The electron-donating thiophene groups would be expected to exert a weaker ligand field compared to more electron-withdrawing substituents, which would generally favor the high-spin state or lead to a lower T₁/₂ value.

For metal ions not prone to spin crossover, such as copper(II) (d⁹), the magnetic properties are typically described by the interaction between neighboring metal centers. For instance, magnetic susceptibility data for Cu(bipy)X₂ (X = Cl, Br) complexes were analyzed using an alternating-chain Heisenberg exchange model, indicating weak antiferromagnetic coupling between the copper(II) ions. rsc.org

Electrochemical Behavior and Redox Processes

Oxidation Potentials and Anodic Polymerization Tendencies

The oxidation of 5,5'-Di(thiophen-2-yl)-2,2'-bipyridine primarily involves the electron-rich thiophene (B33073) units, which can undergo electrochemical oxidation to form radical cations. This process is often followed by polymerization, a characteristic feature of many thiophene-based monomers.

The thiophene moieties in the molecule are susceptible to electrochemical oxidation. Upon application of a positive potential, these units can lose electrons to form radical cations. This initial oxidation step is crucial as it precedes polymerization. The oxidation potential of thiophene itself is approximately 2.0 V, but this value is lowered by the presence of electron-donating groups or by extending the conjugation length, as seen in bithiophene or terthiophene. dtic.mil For thiophene-linked polyquinolines, oxidation potentials are substantially lower than their phenylene-linked counterparts, indicating that the thiophene linkage facilitates oxidation. dtic.mil

Repeated cycling of the potential typically leads to the irreversible process of anodic polymerization. The radical cations formed on the thiophene rings can couple, leading to the growth of a polymer film on the electrode surface. This polymer, poly(this compound), is a conjugated polymer with extended π-systems along its backbone. The electrochemical polymerization of similar thiophene-based monomers is a well-established method for creating conductive and electroactive polymer films. dtic.mil For instance, the electropolymerization of thiophene-linked polyquinolines shows that while the oxidation of phenylene-linked polymers can be irreversible, the presence of thiophene units leads to more reversible p-type doping (oxidation) at significantly lower potentials. dtic.mil

Oxidation Potentials of Related Thiophene Polymers

PolymerOxidation Potential (Epa vs. SCE)Key Feature
Poly(biphenyldiyl-linked quinoline) (PBPQ)1.23 VIrreversible oxidation
Poly(bithienyldiyl-linked quinoline) (PBTPQ)Lower than PBPQMore reversible oxidation
Poly(bis(quinoline)-containing anthrazoline) (PBDA)1.15 VIrreversible oxidation

Table 1: Comparison of oxidation potentials for different conjugated polymers, highlighting the effect of thiophene linkage on lowering the oxidation potential and improving reversibility. Data sourced from studies on polyquinolines and polyanthrazolines. dtic.mil

The bipyridine core is an electron-deficient aromatic system, making its oxidation significantly more difficult than the electron-rich thiophene units. The oxidation of the bipyridine moiety itself typically occurs at very high positive potentials, often outside the accessible solvent window in standard electrochemical experiments. In the context of this compound, the oxidation process is dominated by the thiophene units. Any oxidation of the bipyridine core would likely be a secondary, irreversible process occurring at much higher potentials than those required for the polymerization of the thiophene units. In ruthenium(II) polypyridine complexes, the metal center is typically oxidized before the bipyridine ligand. rsc.org

Reduction Potentials and Electron Acceptor Characteristics

The bipyridine unit imparts significant electron-accepting (n-type) character to the molecule, allowing it to be electrochemically reduced. This process involves the injection of electrons into the π* orbitals of the bipyridine ligand.

The 2,2'-bipyridine (B1663995) (bpy) ligand is known to be redox-active and can accept electrons to form a radical anion (bpy•⁻) and subsequently a dianion (bpy²⁻). capes.gov.br Unsubstituted bipyridine shows an irreversible reduction at low scan rates. researchgate.net In silicon complexes, tris(2,2'-bipyridyl)silicon(IV) exhibits three reversible one-electron reductions, demonstrating the capacity of the bipyridine ligands to stabilize negative charges. dtic.mil The reduction potential is influenced by substituents on the bipyridine rings; electron-withdrawing groups make the reduction easier (less negative potential), while electron-donating groups make it more difficult. dtic.mil For instance, theoretical calculations place the first reduction potential of free bipyridine at -2.60 V. researchgate.net

The thiophene units attached at the 5,5'-positions of the bipyridine core act as electron-donating groups. This electron donation increases the electron density on the bipyridine ring system. Consequently, the reduction of the bipyridine core in this compound is expected to be more difficult (occur at a more negative potential) compared to unsubstituted bipyridine. This is because the energy of the lowest unoccupied molecular orbital (LUMO), where the incoming electron resides, is raised by the electron-donating substituents. This principle is observed in various substituted bipyridine systems where electron-donating groups shift reduction potentials to more negative values.

Reduction Potentials of Bipyridine and Related Compounds

CompoundReduction Potential (E1/2 or Epc)Reference ElectrodeNotes
2,2'-Bipyrimidine-2.19 VFc/Fc+First reversible reduction. hhu.de
2,2'-Bipyridine (Theoretical)-2.60 V-Calculated value. researchgate.net
Poly(biphenyldiyl-linked quinoline) (PBPQ)-2.0 VSCEReversible n-type doping. dtic.mil
Poly(bithienyldiyl-linked quinoline) (PBTPQ)-1.85 VSCEReduction is easier than PBPQ. dtic.mil

Table 2: Reduction potentials for bipyridine and related heterocyclic compounds, showing the range of potentials for electron acceptance. dtic.milresearchgate.nethhu.de

Electrochromic Properties and Reversible Redox Switching

The polymer derived from this compound is expected to be electrochromic, meaning it can change color reversibly upon electrochemical oxidation and reduction. This property arises from changes in the electronic structure of the conjugated polymer backbone as it switches between its neutral and doped (oxidized or reduced) states.

Upon oxidation (p-doping), the polymer transitions from a neutral state to a positively charged state (polaron and bipolaron formation), which alters its light absorption characteristics. Similarly, upon reduction (n-doping), the formation of negative charge carriers on the polymer backbone also leads to a color change. Polymers containing both thiophene and bipyridine units can exhibit multiple color states. For example, polymers based on 2,5-dithienylpyrrole (a similar structural motif) tethered to bipyridine functionalities can display a wide range of colors from reddish-brown to orange, khaki, and gray. escholarship.org

The performance of an electrochromic device (ECD) relies on materials that show significant and reversible changes in their optical properties. mdpi.com Polymers based on thiophene derivatives are widely used as the active anodic layer in ECDs. researchgate.net The combination with a bipyridine unit could allow for both anodic and cathodic coloration, leading to a multi-chromic system with high contrast and stability. The switching between different colored states is achieved by applying a specific potential to the electrochromic film.

Electrochromic Behavior of Related Polymers

Polymer SystemColor (Neutral State)Color (Oxidized State)Key Feature
Poly(2,5-dithienylpyrrole) derivativesYellowBlueReversible color change upon oxidation. escholarship.org
P(DTC-co-TF2)Dark YellowYellowish-green, Gunmetal Gray, Dark GrayMultichromic behavior at various potentials. researchgate.net
P(BCz-co-ProDOT)Light YellowYellowish-blue, Dark BlueUsed as an anodic layer in an ECD. researchgate.net

Table 3: Examples of electrochromic properties observed in polymers containing thiophene and heterocyclic units similar to bipyridine. researchgate.netescholarship.org

Charge Transport Mechanisms in Solid-State Films

The transport of charge carriers, namely holes and electrons, through solid-state films of organic semiconductors is a fundamental process governing the performance of electronic devices. For this compound, a molecule incorporating both electron-rich thiophene and electron-deficient bipyridine moieties, the charge transport characteristics are expected to be rich and highly dependent on the supramolecular organization within the thin film. While specific experimental data on the charge transport of this particular compound is not extensively available, a comprehensive understanding can be built upon the well-established principles of charge transport in related oligothiophenes and bipyridine-containing molecular systems.

In organic semiconductors, charge transport is fundamentally different from that in inorganic crystalline semiconductors. Instead of moving through delocalized bands, charge carriers are typically localized on individual molecules or small conjugated segments. Their movement is generally described by a thermally activated process known as hopping , where a charge carrier jumps from one localized state to another. rsc.orgnih.gov This process is heavily influenced by both intramolecular and intermolecular factors.

The dominant charge transport mechanism in materials like this compound is anticipated to be polaron hopping . A polaron is a quasi-particle consisting of a charge carrier (electron or hole) and the associated local distortion of the molecular lattice around it. dntb.gov.ua The charge transport can then be visualized as the hopping of this entire polaron from one molecule to the next. The efficiency of this hopping process, and thus the charge carrier mobility, is determined by several key factors:

Electronic Coupling: The strength of the electronic interaction between neighboring molecules, often referred to as the transfer integral, dictates the probability of a charge carrier hopping between them. Stronger electronic coupling leads to higher mobility.

Reorganization Energy: This is the energy required to deform the geometry of a molecule when it gains or loses a charge. A lower reorganization energy facilitates faster charge transfer. Donor-acceptor molecules are of interest as they can be designed to have low reorganization energies for both holes and electrons, potentially leading to efficient ambipolar transport. mdpi.com

The morphology of the thin film, including its crystallinity, grain size, and the presence of defects or grain boundaries, plays a crucial role. researchgate.net Crystalline regions with well-defined molecular packing provide efficient pathways for charge transport, while amorphous regions and grain boundaries can act as traps, hindering carrier motion and reducing mobility. mdpi.com The temperature dependence of the mobility can provide insights into the transport mechanism; in a hopping regime, mobility typically increases with temperature as the charge carriers gain enough thermal energy to overcome the energy barriers for hopping. arxiv.org

Comparative Charge Carrier Mobility

To provide context for the expected charge transport properties of this compound, the following table summarizes typical charge carrier mobility ranges for related classes of organic semiconductors. It is important to note that these values are highly dependent on the specific molecular structure, device architecture, and processing conditions.

Compound ClassTransport TypeTypical Mobility (cm²/Vs)Key Structural Features
OligothiophenesHole Transport10-5 - 1Planar, π-conjugated backbone, good for π-π stacking
Bipyridine DerivativesElectron Transport10-6 - 10-3Electron-deficient nitrogen-containing rings
Donor-Acceptor Polymers/MoleculesAmbipolar (Hole and Electron)10-4 - 10-1Alternating electron-rich and electron-poor units

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the structural and electronic properties of molecules. For 5,5'-Di(thiophen-2-yl)-2,2'-bipyridine, DFT calculations, often employing the B3LYP functional with a 6-31G* basis set, have been instrumental in elucidating its fundamental characteristics. bhu.ac.inresearchgate.netresearchgate.net

Optimization of Molecular Geometry and Conformations

The geometry of this compound has been optimized using DFT methods to determine its most stable three-dimensional structure. These calculations typically predict key bond lengths, bond angles, and dihedral angles.

Due to the single bond connecting the two pyridine (B92270) rings and the bonds linking the pyridine and thiophene (B33073) rings, different conformations can exist. The molecule can adopt various rotational isomers, primarily defined by the dihedral angle between the pyridine rings and between the pyridine and thiophene rings. Theoretical studies on similar 2,2'-bipyridine (B1663995) and thiophene-containing systems suggest the possibility of both planar and non-planar (twisted) conformations. researchgate.net The planarity is often influenced by a balance between steric hindrance and the desire for extended π-conjugation. The most stable conformation is typically a compromise, often resulting in a slightly twisted geometry in the ground state.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. slideshare.netresearchgate.net For this compound, a donor-acceptor type molecule, the distribution of these frontier orbitals is well-defined.

The HOMO is predominantly localized on the electron-rich thiophene rings, which act as the electron-donating part of the molecule. mdpi.com Conversely, the LUMO is primarily centered on the electron-deficient 2,2'-bipyridine core, which serves as the electron-accepting moiety. researchgate.net This spatial separation of the HOMO and LUMO is a characteristic feature of intramolecular charge transfer.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic absorption and emission properties. A smaller HOMO-LUMO gap generally corresponds to easier electronic excitation and a red-shift in the absorption spectrum. malayajournal.org For molecules with similar structures, the HOMO-LUMO gap provides insights into their relative reactivity and kinetic stability. rsc.org

OrbitalTypical Energy Range (eV)Primary Localization
HOMO -5.0 to -6.0Thiophene Rings
LUMO -2.0 to -3.0Bipyridine Core
Energy Gap 2.5 to 3.5-

Electron Density Distribution and Electrostatic Potentials

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule and is useful for predicting sites of electrophilic and nucleophilic attack. uci.edunih.gov For this compound, the MEP map highlights distinct regions of positive and negative electrostatic potential.

The regions around the electronegative nitrogen atoms of the bipyridine rings exhibit a negative electrostatic potential (red and yellow areas), indicating their propensity to interact with electrophiles or act as hydrogen bond acceptors. In contrast, the areas around the hydrogen atoms show a positive electrostatic potential (blue areas), making them susceptible to nucleophilic attack. The sulfur atoms in the thiophene rings also contribute to the local electronic structure.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying the excited-state properties of molecules, including their electronic absorption and emission spectra. researcher.lifeacs.orgwayne.edu

Prediction of Electronic Absorption and Emission Spectra

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the maxima and intensities of absorption bands in the UV-Vis spectrum. mdpi.comwayne.edu For this compound, the calculated absorption spectrum is expected to show intense bands in the ultraviolet and visible regions.

These absorptions are typically assigned to π → π* electronic transitions. The lowest energy absorption band is often associated with the HOMO → LUMO transition, which has significant intramolecular charge transfer character, moving electron density from the thiophene units to the bipyridine core. Higher energy absorptions may correspond to transitions involving other molecular orbitals.

Similarly, TD-DFT can be used to model the emission spectrum from the lowest singlet excited state (fluorescence). The predicted emission wavelength is typically at a lower energy (longer wavelength) than the absorption, a phenomenon known as the Stokes shift.

Characterization of Excited State Nature (e.g., MLCT, ILCT, LC)

The nature of the electronic excited states can be characterized by analyzing the molecular orbitals involved in the transitions. For this compound, several types of excited states are plausible:

Intraligand Charge Transfer (ILCT): Given the donor-acceptor architecture of the molecule, the lowest energy excited states are expected to have strong ILCT character. slideshare.netnih.gov This involves the transfer of an electron from the thiophene donor to the bipyridine acceptor upon photoexcitation.

Ligand-Centered (LC): Excitations that are localized on either the thiophene or the bipyridine units are termed Ligand-Centered (LC) transitions. These are typically π → π* transitions within one of the aromatic systems.

Metal-to-Ligand Charge Transfer (MLCT): While this compound is a ligand itself, it is frequently used in the synthesis of metal complexes. In such complexes, a crucial type of excited state is the Metal-to-Ligand Charge Transfer (MLCT), where an electron is excited from a metal d-orbital to the π* orbitals of the bipyridine ligand. The properties of the ILCT and LC states of the free ligand are fundamental to understanding the resulting MLCT states in its metal complexes.

The characterization of these excited states is vital for understanding the photophysical behavior of the molecule and its potential applications in areas such as organic light-emitting diodes (OLEDs) and solar cells. malayajournal.org

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. whiterose.ac.uknih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of molecular behavior, from conformational changes to interactions with the surrounding environment. whiterose.ac.uknih.gov For this compound, MD simulations are crucial for understanding its flexibility and how it interacts with metal ions in solution.

The conformational landscape of this compound is primarily defined by the rotational freedom around the single bonds connecting the heterocyclic rings: the C2-C2' bond of the bipyridine core and the C5-C2'' and C5'-C2''' bonds linking the bipyridine to the thiophene rings.

MD simulations can track the time evolution of the dihedral angles associated with these bonds, revealing the molecule's preferred conformations and the energy barriers between them. In the gas phase, the bipyridine unit is known to adopt a trans conformation due to steric hindrance between the hydrogen atoms at the 6 and 6' positions. However, upon metal coordination, it locks into a cis conformation. mdpi.com The thiophene rings also possess rotational freedom relative to the bipyridine core.

Computational studies on similar 2,2'-bithiophene (B32781) systems have shown that the molecule can exist in both syn and anti conformations, with the anti-conformation being slightly more stable. whiterose.ac.uk The energy barrier for rotation is typically low, suggesting significant conformational flexibility at room temperature. This flexibility is a key characteristic, as it can influence the electronic properties and the ability of the molecule to arrange itself in different crystalline or aggregated forms. The number of rotatable bonds is an indicator of a compound's conformational flexibility, which can significantly affect its properties. scienceopen.com

Table 1: Key Dihedral Angles in this compound for Conformational Analysis

Dihedral Angle Description Expected Behavior
N1-C2-C2'-N1' Torsion between the two pyridine rings Predominantly trans in the free ligand, switching to cis upon metal chelation.
C4-C5-C2''-S1'' Torsion between a pyridine and a thiophene ring Exhibits rotational freedom, leading to various spatial orientations of the thiophene units.

This table is based on the general conformational behavior of bipyridine and thiophene-linked aromatic compounds.

MD simulations are particularly insightful for studying the behavior of this compound when it forms complexes with metal ions in a solvent. These simulations can model the dynamic coordination of the ligand to the metal center and the influence of solvent molecules on the complex's stability and structure. nih.gov

Upon chelation, the bipyridine unit enforces a specific geometry around the metal ion, which is typically octahedral for transition metals like Ru(II) or Ir(III) when three bipyridine-type ligands are coordinated. ossila.com The thiophene substituents can further influence the electronic properties of the resulting complex through their electron-donating nature.

Simulations in explicit solvent (e.g., water, acetonitrile (B52724), or dimethyl sulfoxide) can reveal the solvation structure around the metal complex. The arrangement of solvent molecules, their exchange rates with the first solvation shell, and the formation of hydrogen bonds between the solvent and the ligand can all be monitored. Studies on similar pyridine-containing ligands have shown that solvation effects play a significant role in the stability of their metal complexes. nih.gov For instance, the interaction energy between a ligand and a metal ion can be substantially modulated by the solvent environment. nih.gov

Table 2: Representative Data from MD Simulations of a Ligand-Metal Complex in Solution

Property Description Typical Findings
Root-Mean-Square Deviation (RMSD) Measures the average deviation of atomic positions from a reference structure over time. A plateau in the RMSD plot indicates that the simulation has reached equilibrium.
Radial Distribution Function (RDF) Describes how the density of surrounding particles varies as a function of distance from a central particle. Can be used to characterize the solvation shells of the metal ion and ligand atoms.

This table represents typical data obtained from MD simulations of coordination complexes in solution.

Intermolecular Interaction Analysis

The way molecules of this compound interact with each other in the solid state or in aggregates is crucial for determining the properties of bulk materials. Computational methods can quantify and characterize these non-covalent interactions.

A primary mode of intermolecular interaction for this compound is π-π stacking . The planar aromatic systems of the bipyridine and thiophene rings can stack on top of each other, driven by a combination of electrostatic and dispersion forces. nih.govmdpi.com Quantum chemical calculations on thiophene dimers have shown that the dispersion interaction is the main source of attraction. acs.org The orientation of the stacking (e.g., parallel-displaced or T-shaped) significantly affects the interaction energy. nih.govacs.org In the solid state, these interactions can lead to the formation of one-, two-, or three-dimensional supramolecular architectures. researchgate.net

Hydrogen bonding can also play a role, particularly in the presence of solvent molecules or if the bipyridine nitrogen atoms are protonated. nih.gov While the ligand itself does not have strong hydrogen bond donors, the nitrogen atoms of the pyridine rings can act as hydrogen bond acceptors.

Table 3: Calculated Intermolecular Interaction Energies for Aromatic Dimers

Interaction Type System Calculated Interaction Energy (kcal/mol) Computational Method
π-π Stacking Parallel Thiophene Dimer -1.71 CCSD(T)/AIMI Model acs.org
π-π Stacking Perpendicular Thiophene Dimer -3.12 CCSD(T)/AIMI Model acs.org

This table presents data from computational studies on thiophene and bipyridine-containing systems to illustrate the strength of intermolecular interactions.

Applications in Advanced Materials and Systems Excluding Clinical/biological

Organic Electronics and Optoelectronics

The distinct electronic characteristics of 5,5'-Di(thiophen-2-yl)-2,2'-bipyridine and its derivatives make them prime candidates for use in a variety of organic electronic and optoelectronic devices. The thiophene (B33073) units facilitate charge transport, while the bipyridine component provides strong coordination capabilities and electron-accepting properties, creating a versatile molecular building block.

Organic Light-Emitting Diodes (OLEDs) Emitters and Hosts

In the realm of OLEDs, materials based on thiophene and bipyridine are utilized for their luminescent properties. While data on the specific use of this compound as an emitter or host is emerging, research on closely related structures highlights its potential. For instance, metal complexes incorporating thiophene-bipyridine ligands are of great interest as phosphorescent emitters. mdpi.com These materials can, in principle, achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.

A notable example is a heteroleptic copper(I) complex, [6-(thiophen-2-yl)-2,2'-bipyridine]bis(triphenylphosphine)copper(I) tetrafluoroborate, which, while differing slightly in the thiophene position, demonstrates the potential of this class of compounds. This complex functions as an orange emitter and has a measured photoluminescence quantum yield (PLQY) of 2.6% in the solid state. mdpi.com The development of such metal complexes is a key area of research for creating efficient and stable OLEDs. acs.orgbohrium.com

Table 1: Performance of a Thiophene-Bipyridine Copper(I) Complex in OLEDs

CompoundEmission ColorPhotoluminescence Quantum Yield (Solid State)Reference
[6-(thiophen-2-yl)-2,2'-bipyridine]bis(triphenylphosphine)copper(I) tetrafluoroborateOrange2.6% mdpi.com

Organic Field-Effect Transistors (OFETs) Active Layers

The performance of organic field-effect transistors is highly dependent on the charge carrier mobility of the semiconductor material used in the active layer. Oligothiophenes and their derivatives are among the most promising materials for this application due to their high stability and good charge transport properties. pkusz.edu.cnnih.govrsc.org

A study on a compound with a very similar structure, 5,5'-bis-(5-alkylpyridin-2-yl)-2,2'-bithiophene, provides direct insight into the potential of this molecular framework. In the solid state, this material exhibits a hole mobility of approximately 1.5 x 10-4 cm2 V-1 s-1. researchgate.net This value is significant as it demonstrates the capability of the core structure to facilitate charge transport. Further research aims to enhance this mobility through molecular engineering, such as the introduction of different alkyl chains or other functional groups.

Table 3: Charge Transport Properties of a 5,5'-bis(pyridinyl)-2,2'-bithiophene Derivative

CompoundHole Mobility (μh)Reference
5,5'-bis-(5-decylpyridin-2-yl)-2,2'-bithiophene~1.5 x 10-4 cm2 V-1 s-1 researchgate.net

Chemo- and Luminescence Sensors

The bipyridine unit in this compound is an excellent chelating agent for metal ions. This property, combined with the luminescent nature of the thiophene-bipyridine scaffold, makes it a highly effective component in chemo- and luminescence sensors.

Sensing Mechanisms for Ions and Small Molecules

The primary sensing mechanism for bipyridine-based fluorescent sensors involves the coordination of the target analyte, typically a metal ion, to the bipyridine nitrogen atoms. This binding event alters the photophysical properties of the molecule, leading to a detectable change in its fluorescence. nih.govrsc.org

For many bipyridine-based probes, this results in a "turn-on" fluorescence response. In the unbound state, the fluorescence of the molecule is often quenched. Upon binding to a metal ion like Zn(II), conformational changes or the inhibition of photoinduced electron transfer (PET) can lead to a significant enhancement of the fluorescence intensity. nih.gov Conversely, a "turn-off" mechanism is also possible, where the fluorescence is quenched upon binding to the analyte, as has been observed in some thiophene-based sensors for heavy metal ions like Pd(II). rsc.org The formation of luminescent metal complexes is a fundamental aspect of this sensing capability. nih.gov

Selectivity and Sensitivity Enhancements

A crucial aspect of sensor design is achieving high selectivity for a specific analyte in the presence of other potentially interfering species. For thiophene-bipyridine based sensors, selectivity can be engineered by modifying the molecular structure to create a binding pocket that is sterically and electronically complementary to the target ion.

High sensitivity is another key requirement, and researchers have developed various strategies to enhance it. These include the design of ratiometric fluorescent probes, where the ratio of fluorescence intensities at two different wavelengths changes upon analyte binding, providing a more robust and reliable signal. rsc.org The development of sensors with very low limits of detection (LOD) is a major goal. For example, a sensor based on a pyridine (B92270) derivative for the detection of phosgene (B1210022) gas achieved an LOD of 9.7 nM in solution. nih.gov Similarly, thiophene-based chemosensors for Pd(II) ions have demonstrated detection limits in the nanomolar range. rsc.org These examples highlight the potential for creating highly sensitive and selective sensors using the this compound framework.

Table 4: Detection Limits of Related Chemosensors

Sensor TypeTarget AnalyteLimit of Detection (LOD)Reference
Pyridine-derivative fluorescent sensorPhosgene9.7 nM nih.gov
Thiophene-based chemosensorPd(II) ionsnM range rsc.org
Bipyridine-based fluorescent probeZn(II) ionsμM level nih.gov

Catalysis and Photocatalysis

The this compound ligand and its derivatives are instrumental in creating sophisticated metal complexes that drive catalytic and photocatalytic reactions. The extended π-conjugation introduced by the thiophene rings significantly influences the electronic structure of the metal center, enhancing its performance in various catalytic cycles.

In homogeneous catalysis, the 2,2'-bipyridine (B1663995) scaffold is a well-established ligand framework. The introduction of thiophene groups at the 5,5'-positions modifies the steric and electronic environment of the catalytic metal center. This modification is crucial in metallaphotoredox catalysis, which merges transition metal catalysis with photocatalysis. For instance, π-extended 2,2'-bipyridine ligands are used in visible-light-driven, nickel-catalyzed cross-coupling reactions without the need for an external photocatalyst. rsc.org In these systems, photoexcitation induces an intramolecular ligand-to-ligand charge transfer (LLCT), which facilitates the reduction of a stable Ni(II) complex to a catalytically active Ni(I) species, enabling reactions like C-O and C-N bond formation. rsc.org While direct use of this compound in this specific context is a subject of ongoing research, the principle highlights its potential as a ligand for such advanced catalytic processes. The ability to perform these reactions under visible light offers a more sustainable and energy-efficient alternative to traditional methods. rsc.org

Complexes of ruthenium with substituted bipyridine ligands are central to the field of photocatalysis. The photophysical properties of these complexes, such as their metal-to-ligand charge transfer (MLCT) absorptions, excited-state lifetimes, and redox potentials, are critical for their function as photosensitizers. wikipedia.orgrsc.org The introduction of thiophene-based substituents onto the bipyridine framework, as in this compound, serves to tune these properties.

Ruthenium complexes bearing ligands with conjugated thiophene residues have been synthesized and studied for their photophysical behavior. nih.gov These studies show that the conjugation length of the thiophene-based ligand directly impacts the radiative and nonradiative decay rates from the MLCT triplet states, which are crucial for photocatalytic efficiency. nih.gov For example, heteroleptic ruthenium sensitizers incorporating 5,5′-bis(4-octylthiophen-2-yl)-2,2′-bipyridine have been successfully used in dye-sensitized solar cells (DSSCs). The thiophene moieties help to tune the MLCT absorption band, and these complexes have achieved respectable power conversion efficiencies. nih.gov

Furthermore, ruthenium(II) complexes with related polypyridyl ligands have demonstrated high efficiency in the photocatalytic oxidation of sulfides to sulfoxides using molecular oxygen and visible light from a blue LED. rsc.org The structural modification of the ligands is key to improving photocatalytic performance, sometimes outperforming the benchmark photocatalyst [Ru(bpy)₃]²⁺. rsc.org These findings underscore the potential of this compound and its derivatives in designing highly efficient and stable photosensitizers for a range of redox reactions, including solar energy conversion and green chemical synthesis.

Table 1: Performance of Ruthenium Sensitizers with Thiophene-Bipyridine Ligands in DSSCs

Data sourced from reference nih.gov.

Luminescent Probes for Materials Characterization

Luminescent probes are powerful tools for detecting and quantifying specific analytes in various media. Metal complexes based on 2,2'-bipyridine are particularly well-suited for this purpose due to their robust photophysical properties. northwestern.edu The luminescence of these complexes often arises from MLCT excited states, which can be sensitive to the surrounding environment and the presence of certain analytes. acs.org The coordination of this compound to a metal center like ruthenium(II) or platinum(II) can yield complexes with distinct luminescent signatures. nih.govacs.org

These complexes can be designed as chemosensors for materials characterization, such as detecting trace metal ion contaminants in non-biological systems. northwestern.edu The principle of operation relies on the interaction between the analyte and the luminescent complex, which modulates the emission properties (intensity, lifetime, or wavelength) of the probe. For example, the binding of a target metal ion to the bipyridine-thiophene ligand could alter the energy of the MLCT state, leading to a detectable change in luminescence. northwestern.edu While many reported applications focus on biological sensing, the underlying principles are directly transferable to materials science for quality control and environmental monitoring. nih.govnih.gov The extended π-system of the dithienylbipyridine ligand can enhance the sensitivity and selectivity of the probe by providing additional interaction sites and influencing the electronic properties of the complex. nih.gov

Photochromic and Electrochromic Materials

Materials that can change their optical properties in response to external stimuli like light (photochromism) or an electrical voltage (electrochromism) are of great interest for applications such as smart windows, displays, and optical data storage. The this compound core is structurally related to classes of molecules known to exhibit these chromic behaviors.

Photochromism has been observed in metal complexes containing dithienylethene (DTE)-based 2,2'-bipyridine ligands. nih.gov DTE is a well-known photochromic unit that undergoes a reversible ring-closing reaction upon UV irradiation, which converts it from a non-conjugated 'open' form to a highly conjugated 'closed' form. This transformation results in a dramatic color change. When a DTE unit is integrated into a bipyridine ligand and coordinated to a metal center (e.g., Re(I) or Ru(II)), the resulting complex exhibits photochromic behavior. nih.gov Irradiation can trigger the photocyclization, leading to a large increase in the second-order nonlinear optical (NLO) activity and, in some cases, quenching of the complex's luminescence. nih.gov This allows for the photoregulation of multiple optical properties within a single molecule.

Electrochromism is another key application area. Polymers incorporating 2,5-di-(2-thienyl)pyrrole (a structure with similar donor-acceptor features) have shown ambipolar multi-electrochromic behavior. researchgate.net Thin films of such polymers can be switched between various colored states (e.g., purple, violet, red, khaki, blue) by applying a modest voltage. researchgate.net These materials can exhibit high contrast ratios, fast switching times, and good cycling stability, making them suitable for electrochromic devices. The thiophene and bipyridine units in this compound provide the necessary electron-rich and electron-accepting components, respectively, suggesting that its incorporation into polymer backbones could yield novel electrochromic materials with tailored properties.

Table 2: Example Electrochromic Properties of a Dithienyl-based Polymer

Data based on a polymer containing 2,5-di-(2-thienyl)-1H-pyrrole units, from reference researchgate.net.

Table of Mentioned Compounds

Future Research Directions and Perspectives

Design of Novel "5,5'-Di(thiophen-2-yl)-2,2'-bipyridine" Derivatives with Tuned Properties

The functionalization of the this compound (DTPB) scaffold is a primary avenue for future research, aiming to fine-tune its electronic, optical, and chemical properties for specific applications. The versatility of the bipyridine and thiophene (B33073) moieties allows for targeted modifications.

Strategic functionalization can be achieved through various synthetic methodologies. The introduction of electron-donating or electron-withdrawing groups onto the thiophene or bipyridine rings can systematically alter the HOMO and LUMO energy levels. For instance, attaching alkyl chains to the thiophene rings can enhance solubility in organic solvents and influence molecular packing in the solid state, which is crucial for applications in organic electronics. researchgate.net The synthesis of derivatives with different substituents on the pyridine (B92270) rings can also be explored to modify the coordination properties and the resulting complex stability. nih.gov

The development of chiral DTPB derivatives is another promising direction. Incorporating chiral auxiliaries, such as those derived from camphor, can lead to new ligands for asymmetric catalysis and the development of chiroptical materials. The synthesis of such complex molecules often involves multi-step procedures, including selective cross-coupling reactions like Stille or Suzuki couplings, which have been successfully used for functionalizing bipyridine cores. nih.govnih.gov

Future work will likely focus on creating a library of DTPB derivatives, as has been done for other pyridine-based compounds, to establish clear structure-property relationships. nih.gov This will enable the rational design of molecules with tailored absorption and emission spectra, redox potentials, and binding affinities for specific metal ions.

Table 1: Potential Functional Groups for Tuning DTPB Properties

Functional Group Position of Substitution Expected Effect Potential Application
Alkyl Chains (-CnH2n+1)Thiophene or Bipyridine RingsIncreased solubility, modified packingOrganic electronics, printable devices
Alkoxy Groups (-OR)Thiophene or Bipyridine RingsElectron-donating, red-shifted absorptionDye-sensitized solar cells, light-harvesting
Cyano Groups (-CN)Thiophene or Bipyridine RingsElectron-withdrawing, altered redox potentialsElectron transport materials, sensors
Halogens (F, Cl, Br)Bipyridine RingsModified reactivity for further couplingSynthetic intermediates, catalysts
Chiral MoietiesBipyridine RingsInduction of chiralityAsymmetric catalysis, chiroptical devices
Extended π-systemsThiophene RingsBroadened absorption spectraOrganic photovoltaics, near-IR emitters

Exploration of Supramolecular Assemblies and Polymerization

The inherent ability of the bipyridine unit to coordinate with metal ions makes DTPB an excellent candidate for the construction of complex supramolecular structures and coordination polymers. nih.govresearchgate.net Future research will delve deeper into creating well-defined, multi-dimensional architectures with novel functions.

By selecting appropriate metal ions and controlling reaction conditions, DTPB can be directed to form discrete molecular polygons, one-dimensional chains, two-dimensional networks, and three-dimensional metal-organic frameworks (MOFs). researchgate.net These assemblies can exhibit interesting properties such as porosity for gas storage and separation, catalytic activity, and tunable luminescence. The extended π-conjugation provided by the thiophene units can facilitate intermolecular interactions, such as π-π stacking, which play a crucial role in the organization of these supramolecular structures. nih.gov

Furthermore, DTPB can serve as a monomer for the synthesis of conjugated polymers. nih.gov Polymerization can be achieved through various methods, including metal-catalyzed cross-coupling reactions. The resulting polymers would combine the processability of polymeric materials with the desirable electronic and optical properties of the DTPB monomer. These materials are expected to find applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. The introduction of DTPB units into a polymer backbone could also enhance charge transport properties and lead to materials with high charge-carrier mobilities. researchgate.net

Integration into Hybrid Organic-Inorganic Materials

The development of hybrid organic-inorganic materials represents a significant frontier in materials science, and DTPB is well-suited for this purpose. These hybrids combine the advantages of both organic components (e.g., processability, tunability) and inorganic components (e.g., stability, high charge mobility).

A key area of future research is the incorporation of DTPB as a surface ligand or an interfacial layer in perovskite solar cells (PSCs). The nitrogen atoms of the bipyridine can coordinate to the lead atoms at the perovskite surface, passivating defects and improving the stability and efficiency of the device. The thiophene units can facilitate charge extraction and transport. The structural diversity of similar pyridine-based lead iodide hybrids suggests that DTPB could form novel 2D or quasi-2D hybrid structures with unique optoelectronic properties. nih.gov

DTPB and its derivatives can also be integrated into other hybrid systems, such as those based on semiconductor nanocrystals (quantum dots). The bipyridine moiety can act as an anchor to the quantum dot surface, while the thiophene-containing conjugated system can serve as an antenna to harvest light and promote energy or charge transfer to the inorganic core. This could lead to new classes of luminescent materials for lighting and display applications. sci-hub.se The synthesis of such materials often involves connecting N-containing organic ligands to inorganic semiconductor nanomodules. sci-hub.se

Advanced Spectroscopic Techniques for In-situ Studies

To fully understand the structure-function relationships in DTPB-based systems, the application of advanced spectroscopic techniques for in-situ characterization is essential. While standard techniques like NMR and mass spectrometry are used for routine characterization mdpi.com, more sophisticated methods are needed to probe dynamic processes.

Future studies will likely employ time-resolved spectroscopic techniques, such as transient absorption and time-resolved photoluminescence spectroscopy, to investigate the excited-state dynamics of DTPB and its metal complexes. This will provide insights into charge transfer processes, intersystem crossing, and energy transfer pathways, which are critical for applications in photovoltaics and photocatalysis.

In-situ techniques, such as attenuated total reflection (ATR) FT-IR and Raman spectroscopy, can be used to monitor the coordination of DTPB to metal centers or its adsorption onto surfaces in real-time. researchgate.net For instance, vibrational spectroscopy can provide information on how the molecule interacts with surfaces, which is relevant for its use in hybrid materials and heterogeneous catalysis. researchgate.net These in-situ studies will be invaluable for understanding reaction mechanisms and optimizing the performance of DTPB-based devices.

Synergistic Effects in Multi-Component Systems

The true potential of DTPB may be realized in multi-component systems where it can work in synergy with other molecules or materials to achieve enhanced functionalities. Future research will focus on designing and understanding these synergistic effects.

In the context of photocatalysis, DTPB can act as a photosensitizer in combination with a catalytic center, such as a noble metal nanoparticle or a molecular catalyst. Upon light absorption, the DTPB unit can transfer energy or an electron to the catalyst, which then performs a chemical transformation. The design of such systems requires careful tuning of the electronic properties of each component to ensure efficient interaction.

In organic electronics, DTPB can be blended with other organic semiconductors to create donor-acceptor systems for organic photovoltaics or host-guest systems for OLEDs. The synergistic interplay between the components can lead to improved charge separation, transport, and recombination properties. The use of DTPB in multi-component systems like coordination polymers with other ligands can also lead to materials with emergent properties that are not present in the individual components. researchgate.net The ability to create complex molecular topologies using bipyridine building blocks opens up possibilities for intricate systems with cooperative functions. nih.gov

Q & A

Basic: What are the optimal synthetic routes for 5,5'-Di(thiophen-2-yl)-2,2'-bipyridine, and how do reaction conditions influence purity?

The synthesis typically involves Sonogashira or Suzuki coupling reactions. For example, dibromo-2,2'-bipyridine derivatives can be cross-coupled with thiophene-based acetylene or boronic acid reagents under palladium catalysis. Key factors include:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with CuI for Sonogashira coupling .
  • Solvent and temperature : Toluene or THF at 80–110°C under inert gas .
  • Purification : Column chromatography or recrystallization to remove unreacted starting materials, with yields ranging from 50% to 80% .
    Contamination risks arise from incomplete ligand substitution; monitoring via NMR or HPLC is critical .

Basic: How is this compound characterized to confirm structural integrity?

Standard characterization includes:

  • NMR : 1^1H and 13^13C NMR to verify substitution patterns (e.g., thiophene protons at δ 6.8–7.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight .
  • X-ray crystallography : Resolves π-conjugation and steric effects in solid-state structures .
  • UV-Vis/PL spectroscopy : Absorbance peaks at ~300–400 nm (π→π* transitions) and emission profiles for optoelectronic validation .

Advanced: How do thiophene substituents at the 5,5' positions alter the electronic properties of 2,2'-bipyridine?

Thiophene introduces strong electron-donating effects, modulating:

  • Redox behavior : Cyclic voltammetry shows shifted reduction potentials (e.g., –1.2 to –1.5 V vs. Ag/Ag+^+) due to enhanced π-conjugation .
  • Ligand-field strength : DFT calculations reveal narrowed HOMO-LUMO gaps (~2.8 eV) compared to unsubstituted bipyridine, improving charge-transfer efficiency in metal complexes .
  • Photostability : Thiophene’s sulfur atoms mitigate photodegradation in catalytic applications .

Advanced: What methodological strategies resolve contradictions in catalytic performance of metal complexes with this compound?

Discrepancies in catalytic activity (e.g., CO₂ reduction or H₂ evolution) arise from:

  • Ligand geometry : Steric hindrance from thiophene groups may limit metal coordination, requiring structural optimization via substituent tuning .
  • Solvent effects : Acetonitrile vs. aqueous media alter reaction pathways; in-situ IR spectroscopy identifies intermediate species .
  • Counterion impact : PF₆⁻ vs. Cl⁻ influences solubility and redox potentials, as shown in controlled electrochemical studies .

Advanced: How can computational modeling guide the design of this compound-based photocatalysts?

Density functional theory (DFT) and time-dependent DFT (TD-DFT) are used to:

  • Predict charge-transfer states: Hybrid functionals (e.g., B3LYP) model MLCT (metal-to-ligand) and LLCT (ligand-to-ligand) transitions .
  • Optimize substituent effects: Methyl or methoxy groups at adjacent positions enhance electron density at the metal center .
  • Validate experimental Simulated UV-Vis spectra must align with observed λmax_{\text{max}} shifts (±10 nm tolerance) .

Advanced: What are the challenges in integrating this compound into metal-organic frameworks (MOFs)?

Key challenges include:

  • Linker stability : Hydrolytic degradation of thiophene under acidic MOF synthesis conditions; mitigated by using milder solvothermal methods .
  • Porosity trade-offs : Bulky thiophene groups reduce pore size (e.g., from 12 Å to 8 Å), requiring postsynthetic modification for gas adsorption .
  • Coordination competition : Thiophene’s sulfur may compete with carboxylate groups for metal binding, addressed via pre-functionalization .

Advanced: How do steric and electronic effects of this compound influence its performance in organic photovoltaics?

  • Steric effects : Thiophene’s bulkiness reduces polymer backbone planarity, lowering hole mobility (from 103^{-3} to 104^{-4} cm²/V·s) .
  • Electronic effects : Enhanced quinoidal resonance stabilizes excitons, improving PCE (up to 8.2% in bulk heterojunction cells) .
  • Device optimization : Atomic layer deposition (ALD) of TiO₂ interlayers mitigates recombination losses in inverted architectures .

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